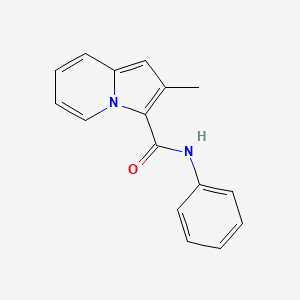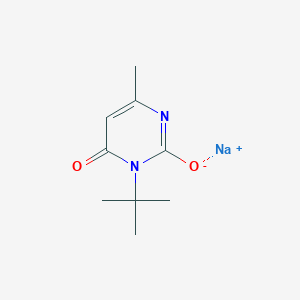![molecular formula C14H22ClNO3 B5180115 2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.81 g/mol. This compound is also known as IME-MBBOH and is used in various research fields such as pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
IME-MBBOH acts as a competitive antagonist of the α7 nAChR by binding to the receptor site and blocking the action of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The use of IME-MBBOH in research has revealed various biochemical and physiological effects. For example, studies have shown that the inhibition of the α7 nAChR by IME-MBBOH can impair cognitive function and memory formation. Additionally, IME-MBBOH has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of IME-MBBOH in research has several advantages and limitations. One advantage is that it is a highly selective antagonist of the α7 nAChR, which allows for the specific targeting of this receptor in experiments. Additionally, IME-MBBOH is water-soluble, which makes it easy to administer in experiments. However, one limitation is that the use of IME-MBBOH can have off-target effects on other nAChR subtypes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of IME-MBBOH in research. One direction is the development of more selective antagonists of the α7 nAChR that can be used to study the role of this receptor in various physiological processes. Additionally, the use of IME-MBBOH in combination with other compounds could help to elucidate the complex signaling pathways that are involved in cognitive function and memory formation. Finally, the development of new delivery methods for IME-MBBOH could improve its efficacy and reduce off-target effects in experiments.
Métodos De Síntesis
The synthesis of 2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride involves the reaction between 2-methoxybenzoic acid and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with methyl iodide to form the final product, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride is commonly used in scientific research as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and attention. The use of IME-MBBOH in research has helped to elucidate the role of the α7 nAChR in these processes.
Propiedades
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-11(2)15(3)9-10-18-14(16)12-7-5-6-8-13(12)17-4;/h5-8,11H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAXUWLCQOCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)

![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)

![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)

